4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
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Overview
Description
4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with a methyl group at the fourth position, a trifluoromethyl group at the sixth position, and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective substitution reactions. For example, the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or methyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
- 4-(Trifluoromethyl)pyrimidine-2-thiol
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
Comparison: 4-Methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-3-2-4(7(8,9)10)12-5(11-3)6(13)14/h2H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQRFYPMKZYHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191720 |
Source
|
Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379313-04-8 |
Source
|
Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379313-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinecarboxylic acid, 4-methyl-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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